2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of 2-amino-N-[(4-aminophenyl)carbamothioyl]benzamide.
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfonyl derivatives.
Scientific Research Applications
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro groups and carbamothioyl linkage play a crucial role in its binding to enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(4-nitrophenyl)benzamide
- 4-nitro-N-(p-tolylcarbamothioyl)benzamide
- N-(naphthalen-1-ylcarbamothioyl)benzamide
Uniqueness
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide is unique due to its dual nitro groups and carbamothioyl linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced enzyme inhibition and potential therapeutic effects .
Properties
Molecular Formula |
C14H10N4O5S |
---|---|
Molecular Weight |
346.32 g/mol |
IUPAC Name |
2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10N4O5S/c19-13(11-3-1-2-4-12(11)18(22)23)16-14(24)15-9-5-7-10(8-6-9)17(20)21/h1-8H,(H2,15,16,19,24) |
InChI Key |
AUSIETHMGSFJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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